molecular formula C10H6BrF3O2 B5918862 (Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one

(Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one

Cat. No.: B5918862
M. Wt: 295.05 g/mol
InChI Key: BGIFUBHHUMMPDV-YVMONPNESA-N
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Description

(Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one is a synthetic organic compound characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a hydroxybutenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one typically involves the reaction of 3-bromobenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone structure. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving enones and hydroxy groups. Its reactivity and stability make it a valuable tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of trifluoromethyl and bromophenyl groups can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the incorporation of trifluoromethyl groups for enhanced performance.

Mechanism of Action

The mechanism of action of (Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one involves its interaction with molecular targets through its functional groups. The enone moiety can participate in Michael addition reactions, while the hydroxy group can form hydrogen bonds with biological macromolecules. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(3-chlorophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one
  • (Z)-4-(3-fluorophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one
  • (Z)-4-(3-methylphenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one

Uniqueness

(Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature distinguishes it from its analogs with different substituents on the phenyl ring, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

(Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-5,15H/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIFUBHHUMMPDV-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=CC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=C/C(=O)C(F)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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